molecular formula C14H19FN2O B15178341 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one CAS No. 27338-59-6

4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one

Cat. No.: B15178341
CAS No.: 27338-59-6
M. Wt: 250.31 g/mol
InChI Key: IVTQRSPPLVLOMK-UHFFFAOYSA-N
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Description

4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one is a chemical compound with the molecular formula C14H19FN2O. It is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a butanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one typically involves the reaction of 4-fluorophenylpiperazine with a suitable butanone derivative. One common method includes the use of 4-fluorophenylpiperazine and 2-butanone under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one involves its interaction with specific molecular targets. The fluorophenyl group and piperazine ring are known to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with specific molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

4-[4-(4-fluorophenyl)piperazin-1-yl]butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O/c1-12(18)6-7-16-8-10-17(11-9-16)14-4-2-13(15)3-5-14/h2-5H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTQRSPPLVLOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCN1CCN(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181774
Record name 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27338-59-6
Record name 4-[4-(4-Fluorophenyl)-1-piperazinyl]-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27338-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027338596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-(4-Fluorophenyl)piperazin-1-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[4-(4-fluorophenyl)piperazin-1-yl]butan-2-one
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